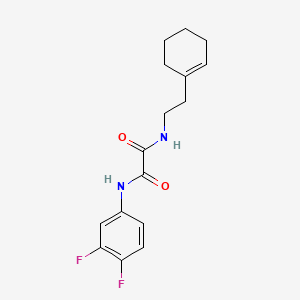
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions . The molecule also contains a tert-butoxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butoxy and ethoxy groups could potentially introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group in nicotinamide is typically quite stable, but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy and ethoxy groups could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
- Research on related nicotinamide derivatives has shown significant potential in antiprotozoal activity. Compounds similar to 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide have been synthesized and evaluated for their in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, demonstrating high efficacy. Additionally, some of these compounds showed curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Chemical Properties and Crystal Structures
- Studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and related compounds have provided insights into the molecular conformations and crystal structures of these nicotinamide derivatives. Understanding these properties is essential for applications in material science and pharmaceuticals (Cobo et al., 2008).
Catalysis and Asymmetric Hydrogenation
- Research involving tert-butylmethylphosphino groups, related to the tert-butoxy group in the compound of interest, has been pivotal in developing ligands for rhodium-catalyzed asymmetric hydrogenation. These advancements have significant implications for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Cancer Research and Apoptosis Induction
- N-phenyl nicotinamides, closely related to the compound , have been identified as potent inducers of apoptosis. These findings have potential applications in developing novel anticancer agents, highlighting the importance of such compounds in medical research (Cai et al., 2003).
Binding and Hydrolysis by Human Serum Albumin
- The interaction of nicotinate esters, which are structurally similar to the compound of interest, with human serum albumin has been studied. This research is crucial for understanding drug distribution and metabolism in the body (Steiner et al., 1992).
Drug Metabolism Inhibition
- Studies on nicotinamide and its derivatives, including those similar to the compound , have shown their ability to inhibit drug metabolism by liver microsomes. This is vital for understanding drug-drug interactions and optimizing pharmacotherapy (Sasame & Gillette, 1970).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-7-26(8-2)19-10-11-20(17(3)15-19)25-22(27)18-9-12-21(24-16-18)28-13-14-29-23(4,5)6/h9-12,15-16H,7-8,13-14H2,1-6H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTIIRXITOEWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)
![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)
![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)